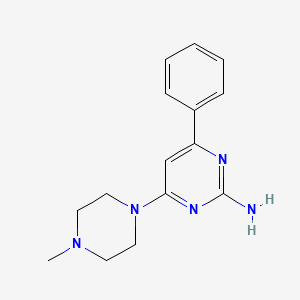

4-(4-Metilpiperazin-1-il)-6-fenilpirimidin-2-amina

Descripción general

Descripción

“4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine” is a compound that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Synthesis Analysis

The synthesis of similar compounds often involves a nucleophilic substitution reaction. For example, a compound with a similar structure was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue . The 2-bromo analogue was obtained through bromination of a precursor compound .

Molecular Structure Analysis

The molecular structure of “4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine” can be inferred from similar compounds. For instance, a compound with a similar structure, “4-(4-Methylpiperazin-1-ylmethyl)benzoic acid”, has a molecular weight of 205.30 .

Aplicaciones Científicas De Investigación

Aplicaciones antiinflamatorias y analgésicas

Este compuesto ha sido estudiado por sus posibles efectos antiinflamatorios y analgésicos. La investigación indica que los derivados de esta molécula pueden reducir significativamente el edema y exhibir una inhibición dependiente de la dosis de citoquinas proinflamatorias como TNF-α e IL-1β . Estas propiedades sugieren su utilidad en el desarrollo de nuevos fármacos antiinflamatorios.

Mejora de la permeación intestinal

En el campo de la farmacología, ciertos derivados de este compuesto se han identificado como potenciadores de la permeación intestinal . Esta aplicación es fundamental para mejorar la biodisponibilidad oral de los fármacos macromoleculares, lo cual es un desafío significativo en el desarrollo de fármacos.

Efectos antidepresivos

Los estudios han demostrado que ciertos derivados de piperazina, incluido este compuesto, exhiben efectos antidepresivos en modelos de comportamiento de roedores . Esto abre vías para el desarrollo de nuevos fármacos antidepresivos que se dirijan a los mecanismos serotoninérgicos.

Actividad antimicrobiana

Se ha explorado el potencial antimicrobiano de este compuesto, y algunos derivados muestran una actividad antibacteriana prometedora . Esto es particularmente relevante en la búsqueda de nuevos antibióticos en medio de la creciente resistencia a los antibióticos.

Aplicaciones en síntesis orgánica

En la síntesis orgánica, este compuesto sirve como un bloque de construcción para diversos compuestos heterocíclicos. Sus derivados se han utilizado en la síntesis de moléculas complejas con posibles actividades biológicas .

Fabricación de dispositivos electro-ópticos

Se ha sintetizado un derivado de este compuesto y se ha desarrollado en monocristales sin defectos para aplicaciones de dispositivos electro-ópticos . Esto destaca su importancia en el campo de la ciencia e ingeniería de materiales.

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is the monoamine oxidase (MAO) enzyme , specifically type B . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine . Inhibition of MAO-B can lead to an increase in dopamine levels, which can be beneficial in conditions like Parkinson’s disease .

Mode of Action

The compound interacts with its target, the MAO-B enzyme, by inhibiting its activity . This inhibition prevents the breakdown of dopamine, leading to increased dopamine levels

Biochemical Pathways

The inhibition of MAO-B affects the dopamine breakdown pathway. Under normal circumstances, dopamine is broken down by MAO-B. When MAO-B is inhibited, dopamine breakdown is reduced, leading to increased levels of dopamine . This can have downstream effects on various neurological pathways, potentially alleviating symptoms of diseases characterized by low dopamine levels, such as Parkinson’s disease .

Result of Action

The primary result of the action of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is the inhibition of MAO-B, leading to increased dopamine levels . This can have various effects at the molecular and cellular levels, potentially leading to improved symptoms in conditions like Parkinson’s disease .

Análisis Bioquímico

Biochemical Properties

4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and cellular processes .

Cellular Effects

The effects of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in inflammatory responses, thereby modulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine can modulate the activity of transcription factors, thereby influencing the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-nociceptive properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is essential for optimizing its therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine within tissues can also affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production.

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)14-11-13(17-15(16)18-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJGWJIOMPHDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

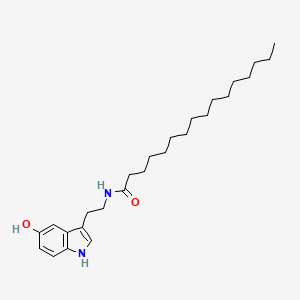

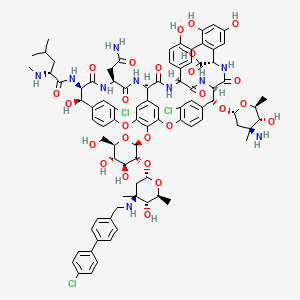

![(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1663766.png)

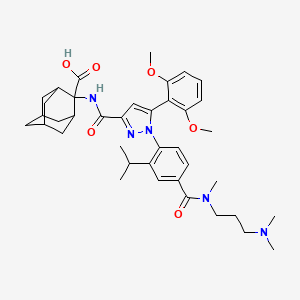

![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)

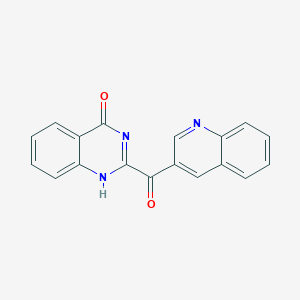

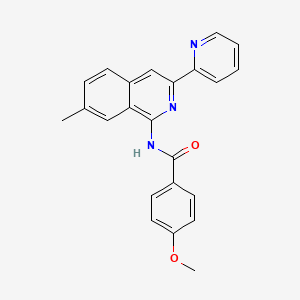

![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)

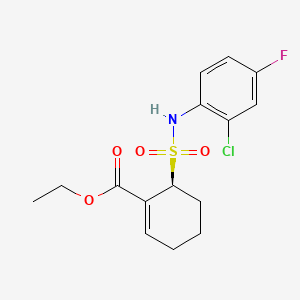

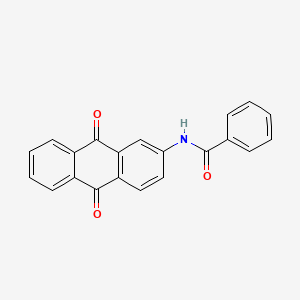

![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B1663785.png)

![6-(2-Fluorobenzyl)-2,4-Dimethyl-4,6-Dihydro-5h-Thieno[2',3':4,5]pyrrolo[2,3-D]pyridazin-5-One](/img/structure/B1663786.png)

![12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine](/img/structure/B1663787.png)